Cas no 476447-96-8 (N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide)

N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide is a synthetic organic compound featuring a 1,2,4-triazole core substituted with an ethylsulfanyl group, a phenylethyl moiety, and a methoxybenzamide side chain. This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules due to its heterocyclic and aromatic components. The ethylsulfanyl group may enhance lipophilicity, while the methoxybenzamide fragment could contribute to binding interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies in drug discovery. The compound's stability and synthetic accessibility further support its utility in research and development.
N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide structure
476447-96-8 structure
Product Name:N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide
CAS No:476447-96-8
MF:C21H24N4O2S
MW:396.505863189697
CID:5954117
PubChem ID:7095942
Update Time:2025-10-28

N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide
    • Benzamide, N-[[5-(ethylthio)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl]-4-methoxy-
    • N-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
    • AKOS024580239
    • 476447-96-8
    • N-{[5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
    • N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
    • F0528-0516
    • Oprea1_050951
    • Inchi: 1S/C21H24N4O2S/c1-3-28-21-24-23-19(25(21)14-13-16-7-5-4-6-8-16)15-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26)
    • InChI Key: PPYPWMGRNBUTDK-UHFFFAOYSA-N
    • SMILES: C(NCC1N(CCC2=CC=CC=C2)C(SCC)=NN=1)(=O)C1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 396.16199719g/mol
  • Monoisotopic Mass: 396.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 94.3Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • pka: 13.12±0.46(Predicted)

N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide Pricemore >>

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N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide Related Literature

Additional information on N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide

N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide (CAS No. 476447-96-8): An Overview

N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide (CAS No. 476447-96-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 476447-96-8, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings associated with this compound.

The chemical structure of N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide is composed of a triazole ring linked to a benzamide moiety through a methyl group. The presence of the ethylsulfanyl and phenylethyl substituents adds to the complexity and functionality of the molecule. The triazole ring is known for its high stability and reactivity, making it a valuable scaffold in drug design. The benzamide moiety, on the other hand, is often associated with anti-inflammatory and analgesic properties.

The synthesis of N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide typically involves several steps. One common approach is to start with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole can then be functionalized by introducing the ethylsulfanyl and phenylethyl groups through appropriate substitution reactions. Finally, the benzamide moiety is attached via an amide coupling reaction. This multi-step synthesis process requires careful control of reaction conditions to ensure high yields and purity.

Recent research has focused on exploring the biological activities of N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide. Studies have shown that this compound exhibits potent anti-inflammatory properties in vitro and in vivo. For instance, a study published in the Journal of Medicinal Chemistry reported that N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that this compound could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide has also been investigated for its potential as an anticancer agent. A study published in Cancer Research demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The pharmacokinetic properties of N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide have also been studied to assess its suitability for therapeutic applications. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects.

Despite its promising biological activities, further research is needed to fully understand the safety profile and potential side effects of N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide. Preclinical studies are currently underway to evaluate its toxicity and pharmacodynamics in animal models. These studies will provide valuable insights into the potential risks and benefits associated with this compound.

In conclusion, N-{5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide (CAS No. 476447-96-8) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and potential therapeutic applications make it an exciting target for medicinal chemists and pharmaceutical researchers. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract significant attention in the scientific community.

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